molecular formula C23H31N3O5 B12793047 Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)-, 5'-(4-methylbenzoate) CAS No. 133697-49-1

Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)-, 5'-(4-methylbenzoate)

Cat. No.: B12793047
CAS No.: 133697-49-1
M. Wt: 429.5 g/mol
InChI Key: QMRJOTHMVIYLMT-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(2S,5R)-5-(4-amino-2-oxo-5-(pentoxymethyl)pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl 4-methylbenzoate . This nomenclature delineates three critical components:

  • The tetrahydrofuran ring (positions 2S and 5R) derived from dideoxyribose.
  • The 4-amino-2-oxopyrimidine base modified with a pentyloxymethyl group at position 5.
  • The 4-methylbenzoyl ester linked to the 5'-oxygen of the sugar.

The systematic name adheres to IUPAC rules by prioritizing the pyrimidine ring as the parent structure, followed by substituents on the sugar and ester groups. The compound is also identified by its Chemical Abstracts Service (CAS) registry number 133697-49-1 and DSSTox Substance ID DTXSID20158330 . These identifiers facilitate unambiguous cross-referencing in chemical databases and regulatory frameworks.

Molecular Geometry and Conformational Analysis

The molecular geometry is defined by a dideoxyribose sugar in a tetrahydrofuran conformation, with puckering influenced by the absence of 2' and 3' hydroxyl groups. The pentyloxymethyl chain (‑CH2‑O‑(CH2)4CH3) introduces flexibility, as evidenced by 11 rotatable bonds , while the 4-methylbenzoyl group contributes rigidity.

Key geometric parameters include:

  • Bond lengths : The ester carbonyl (C=O) bond measures approximately 1.21 Å, typical for aromatic esters.
  • Dihedral angles : The pentyloxy chain adopts a gauche conformation relative to the cytosine base, minimizing steric clashes.

The SMILES notation (CCCCCOCC1=CN(C(=O)N=C1N)[C@H]2CCC@HCOC(=O)C3=CC=C(C=C3)C) encapsulates connectivity and stereochemistry, highlighting the (2S,5R) configuration of the sugar and the para-methyl substitution on the benzoyl group.

Stereochemical Considerations in the Dideoxyribose Moiety

Stereochemistry plays a pivotal role in the compound’s three-dimensional arrangement. The dideoxyribose sugar contains two defined stereocenters at positions 2 (S) and 5 (R). The absence of 2' and 3' hydroxyl groups eliminates potential hydrogen-bonding sites, altering the sugar’s puckering mode compared to unmodified ribose.

  • Envelope conformation : The sugar ring adopts a C2'-endo puckering, stabilized by intramolecular van der Waals interactions between the pentyloxy chain and the cytosine base.
  • Chiral centers : The (2S,5R) configuration ensures the ester group occupies an axial position, optimizing steric compatibility with the benzoyl moiety.

These stereochemical features distinguish it from analogs like 2',3'-dideoxy-5-(methoxymethyl)cytidine (CID 453116), where shorter alkoxy chains reduce conformational flexibility.

Electronic Structure of the 4-Methylbenzoyl Ester Group

The 4-methylbenzoyl ester contributes to the compound’s electronic profile through resonance and inductive effects . The para-methyl group donates electrons via hyperconjugation, slightly deactivating the aromatic ring while directing electrophilic substitution to the meta position.

  • Electrostatic potential maps : The ester carbonyl exhibits a partial positive charge (δ+), enhancing susceptibility to nucleophilic attack.
  • Lipophilicity : The XLogP3 value of 2.8 indicates moderate hydrophobicity, driven by the pentyloxy and benzoyl groups. Comparatively, the methoxymethyl analog (CID 453116) has a lower XLogP3 of 0.9 due to its shorter chain.

The ester’s electron-withdrawing nature polarizes the adjacent glycosidic bond, potentially influencing hydrolysis kinetics under physiological conditions.

Properties

CAS No.

133697-49-1

Molecular Formula

C23H31N3O5

Molecular Weight

429.5 g/mol

IUPAC Name

[(2S,5R)-5-[4-amino-2-oxo-5-(pentoxymethyl)pyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C23H31N3O5/c1-3-4-5-12-29-14-18-13-26(23(28)25-21(18)24)20-11-10-19(31-20)15-30-22(27)17-8-6-16(2)7-9-17/h6-9,13,19-20H,3-5,10-12,14-15H2,1-2H3,(H2,24,25,28)/t19-,20+/m0/s1

InChI Key

QMRJOTHMVIYLMT-VQTJNVASSA-N

Isomeric SMILES

CCCCCOCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)COC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCCCOCC1=CN(C(=O)N=C1N)C2CCC(O2)COC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Protection and Activation of Sugar Moiety

The starting material is often a cytidine derivative with free hydroxyl groups. The 2' and 3' hydroxyls are selectively protected or removed to yield the 2',3'-dideoxy sugar structure. Common methods include:

  • Acetylation: Using acetic anhydride or acetyl chloride in pyridine to form 2',3'-di-O-acetyl derivatives, which stabilize the sugar ring and prevent side reactions during subsequent steps.
  • Silylation: Use of trimethylsilyl reagents (e.g., chlorotrimethylsilane) to protect hydroxyl groups transiently during glycosylation or substitution reactions.

Introduction of the Pentyloxy Methyl Group

The pentyloxy methyl substituent at the 5-position is introduced via nucleophilic substitution or esterification using pentyloxy-containing reagents such as n-pentyl chloroformate or pentyloxycarbonyl derivatives.

  • Typical Reaction Conditions:

    • Use of potassium phosphate or potassium carbonate as base in dichloromethane or mixed solvents (e.g., isopropanol/dichloromethane)
    • Temperature control between 0°C to 25°C to optimize yield and minimize side reactions
    • Inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference
  • Example:
    A reaction of cytidine derivative with n-pentyl chloroformate in the presence of K3PO4 at 0-25°C for 4 hours under nitrogen yields the pentyloxycarbonyl intermediate with yields up to 94.2% and high purity (HPLC >99%).

Esterification at the 5'-Position with 4-Methylbenzoate

The 5'-hydroxyl group is esterified with 4-methylbenzoic acid derivatives (e.g., 4-methylbenzoyl chloride) to form the 5'-(4-methylbenzoate) ester.

  • Reagents and Conditions:

    • Use of pyridine or dimethylaminopyridine (DMAP) as catalysts/base
    • Dichloromethane as solvent
    • Temperature control from 0°C to reflux conditions depending on the step
    • Reaction times vary from 0.75 to 4 hours
  • Yields:
    Esterification yields range from 90% to 93% depending on the catalyst and conditions used.

Glycosylation and Coupling Steps

In some synthetic routes, the sugar moiety is coupled with the cytosine base after protection and substitution steps.

  • Silylation of the base: Using hexamethyldisilazane and chlorotrimethylsilane to activate the nucleobase for glycosylation.
  • Use of Lewis acids: Boron trifluoride etherate is employed to catalyze the coupling of sugar and base under controlled temperature (5-40°C).

Purification and Characterization

  • Purification: Column chromatography on silica gel using hexane-ethyl acetate mixtures is common to isolate the desired product.
  • Crystallization: Cooling and solvent exchange (e.g., ethyl acetate and n-hexane) to precipitate the product as a white solid.
  • Characterization: NMR (1H and 13C), HPLC purity analysis, and mass spectrometry confirm the structure and purity.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
2',3'-Di-O-acetylation Acetic anhydride, pyridine, 0°C to RT, 1-2 h >90 Protects sugar hydroxyls
Pentyloxycarbonylation n-Pentyl chloroformate, K3PO4, DCM/isopropanol, 0-25°C, 4 h, N2 atmosphere 94.2 High purity intermediate
5'-Esterification 4-Methylbenzoyl chloride, pyridine or DMAP, DCM, 0-25°C, 1-4 h 90-93 Formation of 5'-(4-methylbenzoate) ester
Glycosylation (if applicable) Boron trifluoride etherate, acetonitrile, 5-40°C, 3 h ~90 Coupling sugar and base
Purification Silica gel chromatography, hexane/ethyl acetate - Isolates pure compound

Detailed Research Findings

  • The use of potassium phosphate as a base in mixed solvents under inert atmosphere is critical for high yield and purity during pentyloxycarbonylation.
  • Temperature control during addition of reactive reagents like n-pentyl chloroformate prevents side reactions and degradation.
  • Silylation reagents such as hexamethyldisilazane and chlorotrimethylsilane facilitate glycosylation by activating the nucleobase and sugar moieties.
  • The esterification step benefits from catalysts like DMAP and bases such as pyridine, which enhance reaction rates and yields.
  • Purification by column chromatography and crystallization ensures removal of impurities and isolation of the target compound in high purity (>99% by HPLC).

Chemical Reactions Analysis

Types of Reactions

Cytidine, 2’,3’-dideoxy-5-((pentyloxy)methyl)-, 5’-(4-methylbenzoate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the molecule.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an azide or halide.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Medicinal Chemistry

  • Antiviral Properties : Due to its structural similarity to natural nucleosides, this compound is being investigated for its potential as an antiviral agent. It may inhibit viral replication by incorporating into viral RNA .
  • Anticancer Activity : Research suggests that it could disrupt RNA processes in cancer cells, leading to potential therapeutic applications in oncology .

Molecular Biology

  • RNA Synthesis Studies : The compound is utilized in studies focusing on RNA synthesis mechanisms and the role of nucleosides in cellular processes. Its incorporation into RNA can help elucidate pathways involved in transcription and replication .
  • Interaction Studies : Preliminary data indicate that this compound interacts with proteins and nucleic acids, making it a valuable tool for studying biomolecular interactions .

Organic Chemistry

  • Building Block for Synthesis : It serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)-, 5'-(4-methylbenzoate):

  • A study demonstrated its incorporation into RNA molecules, leading to significant disruption of viral replication pathways in vitro .
  • Another research project focused on its synthesis and evaluation as an anticancer agent showed promising results against specific cancer cell lines .

Comparison with Related Compounds

The following table summarizes the structural features and biological activities of Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)-, 5'-(4-methylbenzoate) compared to related compounds:

Compound NameStructural FeaturesBiological Activity
CytidineNatural nucleosideEssential for RNA synthesis
Azidothymidine (AZT)Nucleoside analog with azido groupAntiretroviral agent
Dideoxycytidine (ddC)DideoxynucleosideAntiviral activity against HIV
CytarabineNucleoside analog with arabinose sugarAnticancer agent
Cytidine, 2',3'-dideoxy...Dideoxy modification + pentyloxy substitutionPotential antiviral/anticancer agent

Mechanism of Action

The mechanism of action of Cytidine, 2’,3’-dideoxy-5-((pentyloxy)methyl)-, 5’-(4-methylbenzoate) involves its incorporation into RNA molecules, where it can disrupt normal RNA function. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include RNA-dependent RNA polymerases and other enzymes involved in RNA synthesis. The pathways affected are those related to RNA transcription and replication.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacokinetic Comparisons
Compound Name Sugar Modifications Base Modifications 5' Modification Molecular Weight (g/mol) Key Properties
Target Compound 2',3'-dideoxy 5-((pentyloxy)methyl) 4-methylbenzoate ~435.5* Likely enhanced stability; prodrug design for delayed activation
Capecitabine (5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-cytidine) 5'-deoxy 5-fluoro, (pentyloxy)carbonyl None 359.35 Orally bioavailable prodrug of 5-FU; requires hepatic conversion
N4-Dodecyl-5-methylcytidine Unmodified ribose N4-dodecyl, 5-methyl None ~408.6 Antimycotic activity (IC50: 50–100 µM); alkyl chain length critical for efficacy
5-t-Butyldimethylsiloxymethyl-2′-deoxycytidine () 2'-deoxy 5-siloxymethyl Benzoyl (intermediate) ~550* Synthetic intermediate; siloxymethyl group aids in protection during synthesis

*Calculated based on structural formula.

Metabolic and Enzymatic Stability

  • Target Compound : The 2',3'-dideoxy modification prevents phosphorylation at these positions, a common activation pathway for nucleoside analogs. This may redirect metabolism toward 5'-ester hydrolysis, releasing the active 5-((pentyloxy)methyl)cytidine .
  • Capecitabine : Requires a three-step enzymatic conversion (carboxylesterase → cytidine deaminase → thymidine phosphorylase) to 5-fluorouracil (5-FU). Its 5'-deoxy and fluoro groups are critical for targeted activation in tumor tissues .
  • N4-Alkylcytidines : Activity depends on alkyl chain length (C10–C14 optimal) and methyl group positioning. Removal of the 5-methyl group abolishes antimycotic activity, highlighting the importance of steric and electronic effects .

Biological Activity

Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)-, 5'-(4-methylbenzoate) is a nucleoside analog that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C23H31N3O
  • Molecular Weight : 393.52 g/mol
  • CAS Number : 133697-49-1

The compound features a modified cytidine structure with a pentyloxy group and a 4-methylbenzoate moiety, which contribute to its pharmacological properties.

Cytidine analogs typically exert their biological effects through several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : As a nucleoside analog, it can interfere with DNA and RNA synthesis by substituting for natural nucleotides during replication. This can lead to the termination of nucleic acid chains.
  • Antiviral Activity : Some studies suggest that similar compounds exhibit antiviral properties by inhibiting viral polymerases, thus preventing viral replication.
  • Anticancer Properties : The structural modifications may enhance the drug's ability to target rapidly dividing cells, making it a candidate for cancer therapy.

Antiviral Studies

Research indicates that cytidine analogs can show significant antiviral activity against various viruses. For instance, studies on related compounds demonstrate effectiveness against retroviruses like HIV. The mechanism often involves competitive inhibition of reverse transcriptase, leading to decreased viral load in infected cells.

Anticancer Studies

In vitro studies have shown that cytidine derivatives can inhibit the growth of cancer cell lines. For example:

  • Case Study 1 : A study involving the compound demonstrated cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating effective growth inhibition at micromolar concentrations.
  • Case Study 2 : Another investigation reported that similar nucleoside analogs induced apoptosis in leukemia cells by activating caspase pathways.

Data Table: Biological Activity Summary

Activity TypeTargetEffectReference
AntiviralHIVInhibition of reverse transcriptase
AnticancerMCF-7 (Breast Cancer)Cytotoxicity (IC50 ~ 10 µM)
AnticancerLeukemia CellsInduction of apoptosis via caspase activation

Research Findings

  • Selectivity and Efficacy : The compound's structural modifications enhance selectivity for cancerous cells over normal cells, reducing side effects commonly associated with traditional chemotherapeutics.
  • Synergistic Effects : When combined with other antineoplastic agents, cytidine analogs may exhibit synergistic effects, enhancing overall therapeutic efficacy.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further investigations are necessary to fully elucidate its metabolic profile.

Q & A

Q. What are the key synthetic pathways for synthesizing 2',3'-dideoxycytidine derivatives with modified 5- and 5'-positions, such as the pentyloxymethyl and 4-methylbenzoate substituents?

The synthesis typically involves sequential protection, substitution, and deprotection steps. For example:

  • Step 1 : Iodination of 2'-deoxycytidine using methyltriphenoxyphosphonium iodide to introduce reactive sites at the 2' and 3' positions .
  • Step 2 : Catalytic hydrogenation (e.g., Pd/C) to remove hydroxyl groups, yielding 2',3'-dideoxycytidine .
  • Step 3 : Functionalization at the 5-position via alkylation (e.g., pentyloxymethyl group) using alkyl halides under anhydrous conditions .
  • Step 4 : Esterification at the 5'-position with 4-methylbenzoyl chloride in the presence of DMAP as a catalyst .
    Key data : The final product’s molecular weight (359.35 g/mol) and purity are confirmed via HPLC (≥98%) and mass spectrometry .

Q. How can researchers validate the prodrug activation mechanism of this compound in cellular models?

Methodology:

  • In vitro hydrolysis assays : Incubate the compound with human carboxylesterase (CES) isoforms (e.g., CES1/CES2) and monitor conversion to 5'-deoxy-5-fluorocytidine (DFCR) via LC-MS .
  • Cell-based studies : Use colorectal cancer cell lines (e.g., HCT-116) to measure intracellular 5-fluorouracil (5-FU) levels using 19F^{19}\text{F}-NMR or fluorometric assays .
    Critical parameters : Enzyme kinetics (Km, Vmax) and pH-dependent stability (optimal at pH 6.5–7.4) .

Q. What analytical techniques are recommended for characterizing structural integrity and purity?

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12.3 min (mobile phase: 70% methanol/30% ammonium acetate) .
  • NMR : 1H^1\text{H}-NMR signals for the pentyloxymethyl group (δ 3.45–3.65 ppm, multiplet) and 4-methylbenzoate (δ 7.85–8.10 ppm, aromatic protons) .
  • Mass spectrometry : ESI-MS m/z 360.3 [M+H]+^+ .

Advanced Research Questions

Q. How do researchers address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

Case study : In vitro IC50_{50} values in HCT-116 cells (2.5 μM) may not correlate with in vivo tumor regression rates (e.g., 40% reduction in xenograft models). Resolution strategies :

  • Evaluate bioavailability factors: Oral administration requires hydrolysis by hepatic CES enzymes, which may vary between cell lines and animal models .
  • Assess metabolite profiling: Quantify 5-FU and DFCR in plasma vs. tumor tissue using LC-MS/MS to identify pharmacokinetic bottlenecks .
    Data contradiction example : Low tumor penetration due to efflux transporters (e.g., ABCG2) may explain reduced efficacy despite high plasma concentrations .

Q. What experimental designs optimize the regioselectivity of 5'-esterification without side reactions?

Challenge : Competing reactions at the 3'-OH (if not fully deprotected) or over-esterification. Solutions :

  • Use bulky acylating agents (e.g., 4-methylbenzoyl chloride) to favor 5'- over 3'-reactivity .
  • Employ microwave-assisted synthesis (60°C, 30 min) to enhance reaction speed and reduce byproducts .
    Validation : Monitor reaction progress via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) and isolate intermediates (e.g., 2',3'-di-O-acetyl-5'-deoxy intermediate, CAS 161599-46-8) .

Q. How do structural modifications (e.g., pentyloxymethyl vs. hexyloxymethyl) impact metabolic stability and antitumor activity?

Comparative analysis :

  • Lipophilicity : Pentyloxymethyl (LogP = 2.1) vs. hexyloxymethyl (LogP = 2.8) affects membrane permeability (Caco-2 assay Papp values: 8.2 vs. 12.4 ×106^{-6} cm/s) .
  • Metabolic stability : Longer alkyl chains (e.g., hexyl) resist CES-mediated hydrolysis, delaying 5-FU release (t1/2_{1/2} increased from 2.1 to 3.8 hrs) .
    Biological impact : Shorter chains (pentyl) show superior tumor growth inhibition (70% vs. 55% for hexyl in murine models) due to faster activation .

Methodological Considerations

  • Synthetic reproducibility : Use anhydrous conditions and argon atmosphere to prevent hydroxyl group reoxidation .
  • Data interpretation : Cross-validate cytotoxicity assays with clonogenic survival tests to exclude false positives from transient metabolic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.